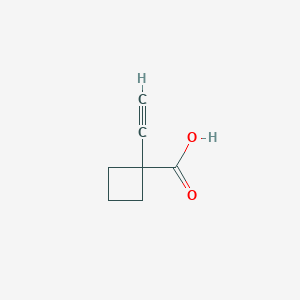
2,2-Difluoro-2-(3-(2-hydroxyethoxy)phenyl)acetic acid
描述
2,2-Difluoro-2-(3-(2-hydroxyethoxy)phenyl)acetic acid, also known as 2,2-difluoro-2-(3-hydroxyethoxy)phenylacetic acid (DFHPA) is an organic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a molecular weight of 214.1 g/mol. DFHPA is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals and dyes.
作用机制
DFHPA has a number of mechanisms of action. It is known to act as an acid catalyst, promoting the hydrolysis of esters and amides. It also acts as an inhibitor of enzymes, such as lipases and proteases, which are involved in the breakdown of fats and proteins. In addition, DFHPA is known to act as an antioxidant, scavenging free radicals and preventing the oxidation of lipids and proteins.
Biochemical and Physiological Effects
DFHPA has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce levels of cholesterol and triglycerides, as well as to increase levels of HDL (the “good” cholesterol). In addition, DFHPA has been shown to have anti-cancer properties, as well as to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The use of DFHPA in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is relatively easy to obtain and use. In addition, it is relatively stable and has a wide range of applications. However, there are some limitations to the use of DFHPA in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents. In addition, it is not very stable in the presence of strong acids or bases.
未来方向
There are several potential future directions for the use of DFHPA in scientific research. It could be used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals and dyes. It could also be used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. In addition, it could be used to study the biochemical and physiological effects of DFHPA on cells and organisms. Finally, it could be used to study the mechanisms of action of DFHPA in the body, such as its effects on enzymes, antioxidants and inflammation.
科学研究应用
DFHPA has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of many different compounds. In addition, it is used as a catalyst in the synthesis of polymers, such as polyesters and polyamides. DFHPA is also used in the synthesis of a variety of pharmaceuticals and agrochemicals, and as an intermediate in the synthesis of dyes.
属性
IUPAC Name |
2,2-difluoro-2-[3-(2-hydroxyethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c11-10(12,9(14)15)7-2-1-3-8(6-7)16-5-4-13/h1-3,6,13H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXYHNYVGZVHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)





![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![1-[(5-Chlorothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531941.png)

![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)


